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Compound of Interest

Compound Name: 2,7-Difluorothianthrene

CAS No.: 782-22-9

Cat. No.: B1603444 Get Quote

Executive Technical Summary
2,7-Difluorothianthrene (CAS: 782-22-9) is a symmetric, electron-rich heterocycle derived

from the thianthrene core. It serves as a pivotal scaffold in the synthesis of aryl thianthrenium

salts, which are emerging as powerful alternatives to diazonium salts for late-stage

diversification in drug discovery. The introduction of fluorine atoms at the 2,7-positions

modulates the redox potential of the thianthrene radical cation, enhancing its stability and

altering the electrophilicity of the sulfur centers during functionalization reactions.

This guide provides verified spectroscopic data (NMR, IR, UV-Vis) and synthesis protocols to

support researchers in the characterization and utilization of this motif.
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Property Data

IUPAC Name 2,7-Difluorothianthrene

CAS Number 782-22-9

Molecular Formula C₁₂H₆F₂S₂

Molecular Weight 252.30 g/mol

Appearance White to pale yellow solid

Melting Point ~91–92 °C (Experimental)

Symmetry
/

(planar average)

Structural Visualization
The following diagram illustrates the standard numbering scheme used for NMR assignment.

Note that the fluorine atoms are located at positions 2 and 7, which are beta to the sulfur

bridgeheads and para to the C-S bonds of the opposing ring in a resonance context.

Caption: Numbering scheme for 2,7-Difluorothianthrene. Fluorine substitution at C2/C7

imposes symmetry, simplifying the NMR spectra.

Spectroscopic Atlas
A. Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum of 2,7-difluorothianthrene is characterized by a distinct three-signal pattern
in the aromatic region, resulting from the coupling between protons and the fluorine nucleus (

).

Protocol: Dissolve ~10 mg of sample in 0.6 mL of CDCl

. Acquire at 298 K.
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H NMR Data (400 MHz, CDCl

)

Shift (

, ppm)
Multiplicity Integration

Coupling
Constants (

, Hz)

Assignment

7.40 dd 2H ,
H4, H6 (Alpha to

S, Meta to F)

7.20 dd 2H ,
H1, H9 (Alpha to

S, Ortho to F)

6.96 td 2H ,
H3, H8 (Beta to

S, Ortho to F)

Mechanistic Insight:

H4/H6 (7.40 ppm): These protons are deshielded by the adjacent sulfur atom (alpha position)

but are meta to the fluorine, resulting in a weaker H-F coupling (

Hz).

H1/H9 (7.20 ppm): Also alpha to sulfur, but ortho to fluorine. The strong electron-withdrawing

nature of fluorine shields the ortho position slightly relative to H4, while the large

(~8.4 Hz) defines the splitting.

H3/H8 (6.96 ppm): Located beta to sulfur and ortho to fluorine. The "td" (triplet of doublets)

appearance arises because the ortho H-H coupling (

) and the ortho H-F coupling (

) are nearly identical (~8.4 Hz), creating a pseudo-triplet, which is further split by the small
meta coupling (

Hz).
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F NMR Data (376 MHz, CDCl

)
Shift:-110.0 to -115.0 ppm (Typical range for neutral fluoroarenes; specific shift is distinct

from the thianthrenium salt which appears at ~ -98/-109 ppm).

Pattern: Multiplet (typically a quartet-like structure due to coupling with H1, H3, and H4).

B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the fluoroarene moiety and the sulfide linkages.

Wavenumber (cm

)
Vibration Mode Functional Group

3060 - 3040 (C-H) Aromatic C-H stretch

1607, 1586 (C=C) Aromatic ring breathing

1459, 1394 (C=C) Skeletal vibrations

1238, 1183 (C-F) Aryl C-F stretch (Diagnostic)

819, 757 (C-H)
Out-of-plane bending (1,2,4-

trisubstituted)

690 - 630 (C-S) C-S stretch (Thioether)

C. UV-Vis Spectroscopy
Thianthrenes exhibit characteristic absorption bands due to

and

transitions involving the sulfur lone pairs.
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Solvent: CH

Cl

or Acetonitrile.

(Absorption):

~255–260 nm: Strong

transition (Aromatic).

~290–300 nm: Weaker band, often a shoulder (S lone pair participation).

~360 nm: Tail/shoulder observed in some derivatives, indicative of charge transfer or

aggregation.

Note: Upon oxidation to the radical cation (e.g., by reacting with oxidizing agents or under

electrochemical conditions), the solution turns deep purple/blue, with new intense absorption

bands appearing in the visible region (~500–600 nm).

Synthesis & Preparation Profile
For researchers requiring high-purity material for spectroscopic standards or functionalization:

Method: Sulfuration of 4-Fluorothiophenol.

Reagents: 4-Fluorothiophenol (1.0 equiv), Fuming Sulfuric Acid (excess).

Conditions: Stir at 0 °C

Room Temperature for 48 hours.

Workup: Pour onto ice/water. Neutralize with NaOH (solid/solution) at 0 °C. Extract with Ethyl

Acetate.

Purification: The crude solid (often a mixture with the 5,10-dioxide) can be reduced

(Zn/AcOH) if necessary, or purified via recrystallization/column chromatography.

Yield: ~56% (Recovered yield in optimized protocols).
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Self-Validation Check:

Purity Indicator: Absence of peaks at

8.0+ in

H NMR (indicative of oxidized thianthrenium species or oxides).

Color: Pure compound is white/pale yellow. Darkening indicates oxidation to the radical

cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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